molecular formula C21H21ClN2O5S B11462271 ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate

ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate

Cat. No.: B11462271
M. Wt: 448.9 g/mol
InChI Key: LYLFUYLSMBIMCG-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a chlorophenyl group, a dimethyl group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic structure.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound to introduce the ethyl ester moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2O5S

Molecular Weight

448.9 g/mol

IUPAC Name

ethyl 2-[4-(3-chlorophenyl)-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate

InChI

InChI=1S/C21H21ClN2O5S/c1-4-28-16(25)10-23-19-17(14-9-21(2,3)29-11-15(14)30-19)18(26)24(20(23)27)13-7-5-6-12(22)8-13/h5-8H,4,9-11H2,1-3H3

InChI Key

LYLFUYLSMBIMCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C3=C(S2)COC(C3)(C)C)C(=O)N(C1=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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